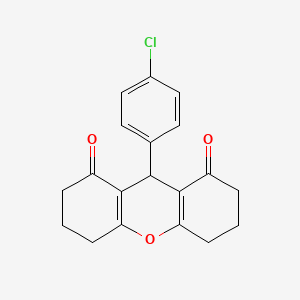![molecular formula C19H28N6O2 B5502104 2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)
2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration and characterization of specific chemical compounds, such as "2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one," contribute significantly to fields like medicinal chemistry and materials science. These compounds often exhibit unique properties that can lead to important applications in various domains.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions that carefully introduce functional groups to build up the desired structure. For example, the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves condensation reactions and the careful selection of reagents to build the heterocyclic core (Astakhov et al., 2014).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR, UV) play crucial roles in determining the molecular structure of compounds. The structure of 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives, for instance, was confirmed using single-crystal X-ray diffraction analysis, showcasing the importance of these techniques in structural elucidation (Zhong‐Xia Wang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving heterocyclic compounds often include cycloadditions, substitutions, and condensations. The reactivity is influenced by the electronic structure and the presence of functional groups that can participate in the reactions. For example, the preparation of pyrazolo[1,5-a]pyrimidines and related compounds demonstrates the versatility of these molecules in undergoing various chemical transformations (Clarke et al., 1997).
科学的研究の応用
Chemical Synthesis and Mechanistic Studies
Research on related compounds has focused on the synthesis and mechanistic understanding of various chemical reactions. For instance, Clarke et al. (1997) explored the preparation and pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles and related compounds, revealing mechanisms involving unexpected rearrangements, which could be relevant for designing synthetic routes for related diazaspiro[5.5]undecan-3-one derivatives (Clarke, Mares, & McNab, 1997).
Pharmacological Activities
Several studies have identified the pharmacological potential of triazolo[1,5-a]pyrimidine derivatives. Riyadh (2011) synthesized enaminones as key intermediates to afford substituted pyridine derivatives with antitumor and antimicrobial activities, suggesting similar possibilities for the chemical compound (Riyadh, 2011). Additionally, Reilly et al. (2019) reported on derivatives of a related compound showing selective affinity towards dopamine D3 receptors, highlighting the potential for neurological applications (Reilly et al., 2019).
Anticancer Applications
Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles as potential anticancer agents, indicating the broader applicability of such heterocyclic compounds in cancer research (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
Antimicrobial and Antitumor Activities
Said et al. (2004) prepared thiazolopyrimidine derivatives with antimicrobial properties, although no significant antitumor activity was observed. This study illustrates the potential for developing antimicrobial agents from triazolo[1,5-a]pyrimidine derivatives (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
特性
IUPAC Name |
2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-27-13-3-9-24-15-19(5-4-17(24)26)6-11-23(12-7-19)14-16-21-18-20-8-2-10-25(18)22-16/h2,8,10H,3-7,9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLAXCAANYPZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)CC3=NN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)


![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)
![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)